6-fluoro-N-pentylpyridin-2-amine
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Overview
Description
6-fluoro-N-pentylpyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C10H15FN2 and a molecular weight of 182.24 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring and a pentyl group attached to the nitrogen atom at the 2nd position . Fluorinated pyridines are known for their unique chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 6-fluoro-N-pentylpyridin-2-amine involves several steps, typically starting with the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring . The pentyl group can be attached to the nitrogen atom through alkylation reactions using pentyl halides under basic conditions . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
6-fluoro-N-pentylpyridin-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
6-fluoro-N-pentylpyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of fluorinated analogs of biologically active molecules.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-fluoro-N-pentylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets . The pentyl group may enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems . Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
6-fluoro-N-pentylpyridin-2-amine can be compared with other fluorinated pyridines, such as:
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- 2,6-difluoropyridine These compounds share the fluorinated pyridine core but differ in the position and number of fluorine atoms and the presence of other substituents . The unique combination of the fluorine atom at the 6th position and the pentyl group at the 2nd position makes this compound distinct in its chemical and biological properties .
Properties
Molecular Formula |
C10H15FN2 |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
6-fluoro-N-pentylpyridin-2-amine |
InChI |
InChI=1S/C10H15FN2/c1-2-3-4-8-12-10-7-5-6-9(11)13-10/h5-7H,2-4,8H2,1H3,(H,12,13) |
InChI Key |
YZMVKUBKIDDBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC(=CC=C1)F |
Origin of Product |
United States |
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